molecular formula C21H14ClNO4 B13140087 1-Amino-2-(benzyloxy)-7-chloro-4-hydroxyanthracene-9,10-dione CAS No. 88605-09-8

1-Amino-2-(benzyloxy)-7-chloro-4-hydroxyanthracene-9,10-dione

Cat. No.: B13140087
CAS No.: 88605-09-8
M. Wt: 379.8 g/mol
InChI Key: SEXMYTVDVRJWJN-UHFFFAOYSA-N
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Description

1-Amino-2-(benzyloxy)-7-chloro-4-hydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes an anthracene backbone substituted with amino, benzyloxy, chloro, and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-(benzyloxy)-7-chloro-4-hydroxyanthracene-9,10-dione typically involves multiple steps, starting from commercially available anthracene derivatives. The key steps include:

    Nitration: Introduction of a nitro group to the anthracene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Chlorination: Introduction of a chloro group at the desired position.

    Benzyloxylation: Attachment of a benzyloxy group.

    Hydroxylation: Introduction of a hydroxy group.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and appropriate solvents and catalysts for chlorination, benzyloxylation, and hydroxylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(benzyloxy)-7-chloro-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The amino group can be reduced to an alkylamine.

    Substitution: The chloro group can be substituted with other nucleophiles.

    Coupling Reactions: The benzyloxy group can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a quinone derivative, while substitution of the chloro group could yield various substituted anthracene derivatives.

Scientific Research Applications

1-Amino-2-(benzyloxy)-7-chloro-4-hydroxyanthracene-9,10-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigation of its interactions with biological macromolecules.

    Industrial Applications: Use as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Amino-2-(benzyloxy)-7-chloro-4-hydroxyanthracene-9,10-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2-(benzyloxy)-anthracene-9,10-dione: Lacks the chloro and hydroxy groups.

    7-Chloro-4-hydroxyanthracene-9,10-dione: Lacks the amino and benzyloxy groups.

    1-Amino-4-hydroxyanthracene-9,10-dione: Lacks the benzyloxy and chloro groups.

Uniqueness

1-Amino-2-(benzyloxy)-7-chloro-4-hydroxyanthracene-9,10-dione is unique due to the combination of its substituents, which confer specific chemical and physical properties. This makes it a valuable compound for various applications, particularly where specific interactions with biological targets or unique electronic properties are required.

Properties

CAS No.

88605-09-8

Molecular Formula

C21H14ClNO4

Molecular Weight

379.8 g/mol

IUPAC Name

1-amino-7-chloro-4-hydroxy-2-phenylmethoxyanthracene-9,10-dione

InChI

InChI=1S/C21H14ClNO4/c22-12-6-7-13-14(8-12)21(26)18-17(20(13)25)15(24)9-16(19(18)23)27-10-11-4-2-1-3-5-11/h1-9,24H,10,23H2

InChI Key

SEXMYTVDVRJWJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=C(C(=C2)O)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N

Origin of Product

United States

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